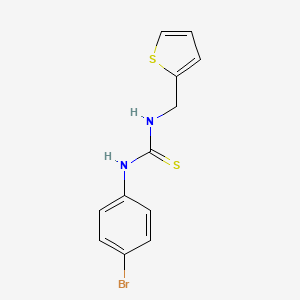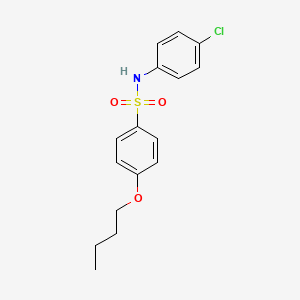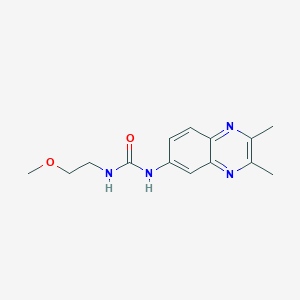
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
作用機序
The mechanism of action of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a role in regulating oxidative stress and apoptosis. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which plays a role in regulating cell growth and survival.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of immune cell activity. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low yield using current synthesis methods, which may limit its availability for research.
将来の方向性
There are several future directions for research on N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, particularly with regards to long-term use. Overall, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea holds promise as a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
合成法
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using various methods, including the reaction of 4-bromoaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-thienylmethylamine and 4-bromobenzoyl isothiocyanate in the presence of a base. The yield of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea using these methods is typically around 50-70%.
科学的研究の応用
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential as an immunomodulatory agent, as it has been shown to modulate the activity of immune cells such as T cells and macrophages.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJGRJHENNFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)

![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1-isopropyl-4-methylbenzene](/img/structure/B5150731.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)